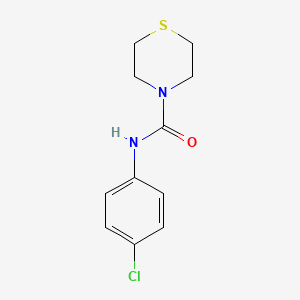

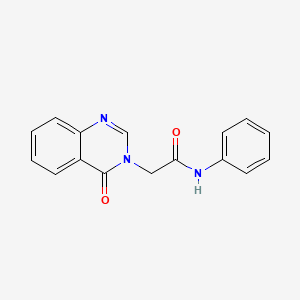

![molecular formula C21H17N3O B5688022 4-{[2-(3-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5688022.png)

4-{[2-(3-methylphenyl)-4-quinazolinyl]amino}phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, including condensation, cyclization, and functionalization processes. For instance, the synthesis of some novel quinazolin-4(3H)-ones derivatives has been achieved through reactions involving formaldehyde and secondary amines in N,N-dimethyl formamide to afford Mannich bases, showcasing the complexity and versatility of synthetic strategies in quinazoline chemistry (Havaldar & Patil, 2008).

Molecular Structure Analysis

Structural analysis of quinazoline derivatives reveals their ability to adopt various conformations and the influence of substituents on their electronic and spatial configurations. Spectral techniques, including IR, NMR, and mass spectrometry, play a crucial role in confirming the structures of these synthesized compounds, providing insights into their molecular frameworks and the nature of their functional groups.

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, reflecting their reactivity and functional versatility. These reactions include condensation with aldehydes and ketones, Mannich base formation, and interactions with metal ions, demonstrating the compounds' utility in synthesizing more complex molecules with potential biological activities.

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are essential for their practical applications. These properties are influenced by the molecular structure and substituents present in the compound, affecting their behavior in different environments and their suitability for specific research or application areas.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, potential for forming complexes with metals, and photophysical characteristics, highlight the quinazoline derivatives' versatility. For example, the study of substituted 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones and their complexes with metal ions showcases their photophysical properties and potential applications in materials science (Moshkina et al., 2021).

特性

IUPAC Name |

4-[[2-(3-methylphenyl)quinazolin-4-yl]amino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-5-4-6-15(13-14)20-23-19-8-3-2-7-18(19)21(24-20)22-16-9-11-17(25)12-10-16/h2-13,25H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNNTLJQMUOLIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333357 |

Source

|

| Record name | 4-[[2-(3-methylphenyl)quinazolin-4-yl]amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679576 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol | |

CAS RN |

384359-93-7 |

Source

|

| Record name | 4-[[2-(3-methylphenyl)quinazolin-4-yl]amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5687939.png)

![1'-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687967.png)

![1-{1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B5687981.png)

![7-cyclopentyl-2-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5687984.png)

![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B5687996.png)

![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)

![4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)

![1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine](/img/structure/B5688013.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)